4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate is an organic compound with the chemical formula C27H37NO3 This compound is characterized by its unique structure, which includes a heptylimino group and a hexyloxybenzoate ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate typically involves a multi-step process. One common method includes the condensation of 4-formylphenyl 4-(hexyloxy)benzoate with heptylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or hydroxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is investigated for its liquid crystalline properties, which are useful in the development of advanced materials.
Wirkmechanismus
The mechanism of action of 4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The ester linkage also plays a role in its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(Heptylimino)methyl]phenyl 4-(methoxy)benzoate
- 4-[(E)-(Heptylimino)methyl]phenyl 4-(ethoxy)benzoate
- 4-[(E)-(Heptylimino)methyl]phenyl 4-(butoxy)benzoate
Uniqueness
4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its hexyloxy group, in particular, contributes to its liquid crystalline behavior, making it valuable in materials science .
Eigenschaften
CAS-Nummer |
79612-69-4 |
---|---|
Molekularformel |
C27H37NO3 |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
[4-(heptyliminomethyl)phenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C27H37NO3/c1-3-5-7-9-10-20-28-22-23-12-16-26(17-13-23)31-27(29)24-14-18-25(19-15-24)30-21-11-8-6-4-2/h12-19,22H,3-11,20-21H2,1-2H3 |
InChI-Schlüssel |
AJMNHEYDUOZSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.